[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester [S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester
Brand Name: Vulcanchem
CAS No.: 80543-39-1
VCID: VC0131553
InChI: InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
SMILES: CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Molecular Formula: C10H20N2O5
Molecular Weight: 248.28 g/mol

[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester

CAS No.: 80543-39-1

Reference Standards

VCID: VC0131553

Molecular Formula: C10H20N2O5

Molecular Weight: 248.28 g/mol

[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester - 80543-39-1

CAS No. 80543-39-1
Product Name [S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular Formula C10H20N2O5
Molecular Weight 248.28 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
Standard InChIKey UEBVZIJDUYDSQF-BQBZGAKWSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)O
SMILES CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Canonical SMILES CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
PubChem Compound 18598710
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator